molecular formula C20H18ClN3OS B2757177 4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450343-90-5

4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2757177
CAS RN: 450343-90-5
M. Wt: 383.89
InChI Key: CLHBBNAVBORQSE-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical chemistry . The molecule also features a thieno[3,4-c]pyrazole ring, a structural unit found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzamide group attached to a thieno[3,4-c]pyrazole ring. The benzamide group consists of a benzene ring attached to an amide functional group. The thieno[3,4-c]pyrazole ring is a fused ring system containing a five-membered thiene ring and a five-membered pyrazole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide functional group and the aromatic systems. The amide group could participate in various reactions such as hydrolysis, while the aromatic rings could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • Novel Benzenesulfonamide Derivatives Synthesis

    A study detailed the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds showing in vitro antitumor activity. The chemical reactivity of certain derivatives was explored, leading to the synthesis of compounds with significant antitumor potential against specific cell lines. This highlights the compound's role in developing potential antitumor agents (Fahim & Shalaby, 2019).

  • Intermolecular Interactions in Antipyrine-like Derivatives

    Another research focused on antipyrine derivatives' synthesis, X-ray structure characterization, and DFT calculations. The study provided insights into the crystal packing and intermolecular interactions, essential for understanding the compound's behavior in solid state and its potential applications in material science or drug design (Saeed et al., 2020).

Biological Activities and Applications

  • Antibacterial Agents

    Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones discovered novel antibacterial agents. This demonstrates the compound's potential utility in developing new treatments for bacterial infections, with certain derivatives showing promising activity against specific strains (Palkar et al., 2017).

  • Antitumor and Antimicrobial Activities

    Studies have also synthesized and evaluated the antimicrobial and antitumor activities of various derivatives. These efforts aim to find effective compounds for treating cancer and microbial infections, contributing to the discovery of new therapeutic agents (Abu‐Hashem & Aly, 2017).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the known biological activities of many benzamide derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-4-3-5-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHBBNAVBORQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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